molecular formula C25H26ClN3O3S B12140441 (5Z)-2-(4-chlorophenyl)-5-[4-(heptyloxy)-3-methoxybenzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-2-(4-chlorophenyl)-5-[4-(heptyloxy)-3-methoxybenzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B12140441
M. Wt: 484.0 g/mol
InChI Key: OFVCZHAJTOMNIH-JWGURIENSA-N
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Description

(5Z)-2-(4-chlorophenyl)-5-[4-(heptyloxy)-3-methoxybenzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thiazolo[3,2-b][1,2,4]triazole core, substituted with a chlorophenyl group and a heptyloxy-methoxybenzylidene moiety. Its distinct molecular architecture makes it an interesting subject for research in chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-2-(4-chlorophenyl)-5-[4-(heptyloxy)-3-methoxybenzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multi-step organic reactions. The process begins with the preparation of the thiazolo[3,2-b][1,2,4]triazole core, followed by the introduction of the chlorophenyl group and the heptyloxy-methoxybenzylidene moiety. Common reagents used in these reactions include thionyl chloride, sodium hydride, and various organic solvents. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for research and application.

Chemical Reactions Analysis

Types of Reactions

(5Z)-2-(4-chlorophenyl)-5-[4-(heptyloxy)-3-methoxybenzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

The reactions typically require specific conditions, such as controlled temperatures, pH levels, and the presence of catalysts. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (5Z)-2-(4-chlorophenyl)-5-[4-(heptyloxy)-3-methoxybenzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is studied for its unique structural properties and reactivity. It serves as a model compound for exploring new synthetic methodologies and reaction mechanisms.

Biology

Biologically, this compound may exhibit interesting interactions with biomolecules, making it a candidate for drug discovery and development. Its potential bioactivity can be investigated through various in vitro and in vivo assays.

Medicine

In medicine, the compound’s potential therapeutic effects are of interest. It may act as a lead compound for developing new pharmaceuticals targeting specific diseases or conditions.

Industry

Industrially, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (5Z)-2-(4-chlorophenyl)-5-[4-(heptyloxy)-3-methoxybenzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s effects can be attributed to its ability to bind to these targets and alter their activity, resulting in various physiological responses.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A widely used chemical intermediate with similar reactivity.

    Cyproheptadine: A compound with a similar structural motif, used in pharmaceuticals.

Uniqueness

What sets (5Z)-2-(4-chlorophenyl)-5-[4-(heptyloxy)-3-methoxybenzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one apart is its unique combination of functional groups and structural features

Properties

Molecular Formula

C25H26ClN3O3S

Molecular Weight

484.0 g/mol

IUPAC Name

(5Z)-2-(4-chlorophenyl)-5-[(4-heptoxy-3-methoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C25H26ClN3O3S/c1-3-4-5-6-7-14-32-20-13-8-17(15-21(20)31-2)16-22-24(30)29-25(33-22)27-23(28-29)18-9-11-19(26)12-10-18/h8-13,15-16H,3-7,14H2,1-2H3/b22-16-

InChI Key

OFVCZHAJTOMNIH-JWGURIENSA-N

Isomeric SMILES

CCCCCCCOC1=C(C=C(C=C1)/C=C\2/C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)Cl)S2)OC

Canonical SMILES

CCCCCCCOC1=C(C=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)Cl)S2)OC

Origin of Product

United States

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